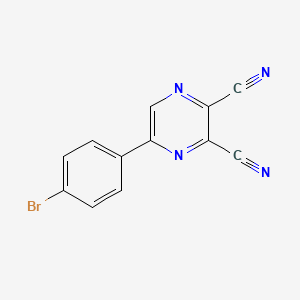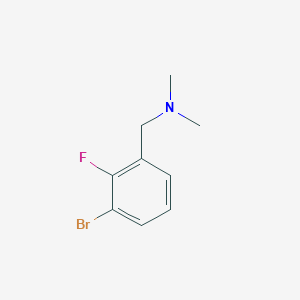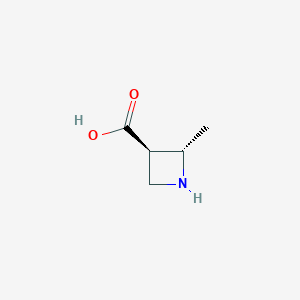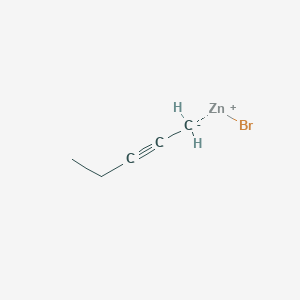
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This process results in the formation of pyrazine derivatives in good to moderate yields .Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is represented by the formula C12H7BrN2O4 . The structure of these compounds in the crystal state is consistent with non-planar geometry .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile include a molecular weight of 323.1 . The compound has a non-planar geometry in its crystal state .科学的研究の応用
Pharmaceuticals: Antimicrobial and Antitumor Activities
The pyrrolopyrazine scaffold, to which 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile belongs, is known for its wide range of biological activities. Compounds with this structure have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties . This makes them valuable in the development of new pharmaceuticals targeting various diseases.
Organic Materials: Photoredox Catalysis
As an organic photoredox catalyst, this compound can be used in visible-light mediated transformations, which are crucial in the development of new materials and chemical processes . Its ability to act under light irradiation makes it a candidate for applications in green chemistry and sustainable material production.
Neuroprotective Agents: Cholinesterase Inhibition
Derivatives of pyrazine compounds, including 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile, have shown potential as neuroprotective agents. They exhibit selective inhibition of cholinesterase, which is linked to neurological disorders like Parkinson’s Disease and other age-related conditions .
Drug Discovery: Kinase Inhibition
The pyrrolopyrazine derivatives have been identified as potent kinase inhibitors. This activity is crucial for drug discovery, especially in the treatment of cancers where kinase signaling is often dysregulated . The compound’s structure can be utilized to design new drugs that target specific kinases.
Natural Product Synthesis: Scaffold for Bioactive Molecules
This compound’s scaffold is also found in many natural products isolated from plants, microbes, soil, and marine life. Its versatility in synthetic chemistry allows for the creation of a variety of bioactive molecules, which can lead to the discovery of new natural product-based drugs .
Chemical Synthesis: Synthetic Routes and SAR Research
The compound serves as a starting point for various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation. Moreover, it’s an attractive scaffold for Structure-Activity Relationship (SAR) research, which is fundamental in medicinal chemistry for understanding the relationship between chemical structure and biological activity .
将来の方向性
The future directions in the research of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile could involve further exploration of its biological activities and potential applications in pharmaceuticals and organic materials . Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic methods .
特性
IUPAC Name |
5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJILMAEUYRXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)


![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
